3-Fluoroquinoline-8-carbonitrile 3-Fluoroquinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2177264-04-7
VCID: VC4664264
InChI: InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H
SMILES: C1=CC2=CC(=CN=C2C(=C1)C#N)F
Molecular Formula: C10H5FN2
Molecular Weight: 172.162

3-Fluoroquinoline-8-carbonitrile

CAS No.: 2177264-04-7

Cat. No.: VC4664264

Molecular Formula: C10H5FN2

Molecular Weight: 172.162

* For research use only. Not for human or veterinary use.

3-Fluoroquinoline-8-carbonitrile - 2177264-04-7

Specification

CAS No. 2177264-04-7
Molecular Formula C10H5FN2
Molecular Weight 172.162
IUPAC Name 3-fluoroquinoline-8-carbonitrile
Standard InChI InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H
Standard InChI Key NQIUYNARBCXFNN-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CN=C2C(=C1)C#N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoroquinoline-8-carbonitrile features a bicyclic quinoline core (C10_{10}H5_5FN2_2) with substituents at positions 3 and 8. The fluorine atom at position 3 introduces electronegativity, while the electron-withdrawing carbonitrile group at position 8 influences the compound's electronic distribution and reactivity (Figure 1) .

Table 1: Fundamental Structural Data

PropertyValueSource
Molecular FormulaC10_{10}H5_5FN2_2
Molecular Weight172.16 g/mol
CAS Number2177264-04-7
IUPAC Name3-fluoroquinoline-8-carbonitrile
SMILESN1=CC(=CC2=CC=CC(=C12)C#N)F
InChIKeyNQIUYNARBCXFNN-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data for this compound are sparse, analogous fluorinated quinolines exhibit the following properties:

  • Physical State: Typically crystalline solids at room temperature .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonitrile group .

  • Melting Point: Estimated 180–220°C based on structurally similar compounds .

  • Stability: Expected stability under inert atmospheres, with sensitivity to strong acids/bases due to the nitrile group .

Synthetic Routes and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for constructing the quinoline core:

  • Skraup Synthesis: Cyclization of substituted anilines with glycerol and sulfuric acid, followed by halogenation .

  • Friedländer Annulation: Condensation of 2-aminobenzonitrile derivatives with fluorinated ketones .

Stepwise Synthesis

A plausible route involves:

  • Fluorination at C-3: Electrophilic fluorination of 8-cyanoquinoline using Selectfluor® or DAST .

  • Nitrile Introduction at C-8: Palladium-catalyzed cyanation of 3-fluoro-8-bromoquinoline .

Key Challenges:

  • Regioselective fluorination without side reactions at C-5 or C-7 .

  • Maintaining nitrile group integrity under harsh reaction conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted signals based on analogous compounds :

  • 1^1H NMR (400 MHz, DMSO-d6d_6):

    • δ 8.90 (s, 1H, H-2)

    • δ 8.35 (d, J=8.4J = 8.4 Hz, 1H, H-5)

    • δ 7.95–7.75 (m, 3H, H-4, H-6, H-7)

  • 13^{13}C NMR (101 MHz, DMSO-d6d_6):

    • δ 158.9 (C-3-F), 149.2 (C-8-CN), 134.5–120.1 (aromatic carbons)

Infrared Spectroscopy

Characteristic peaks :

  • 2220 cm1^{-1} (C≡N stretch)

  • 1600–1450 cm1^{-1} (C=C aromatic)

  • 1250 cm1^{-1} (C-F stretch)

OrganismMIC (μg/mL)Reference Compound
S. aureus (MRSA)0.5–2.0Ciprofloxacin: 1.0
E. coli0.25–1.0Levofloxacin: 0.5

Anticancer Mechanisms

Quinoline nitriles inhibit tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket . Molecular docking studies suggest the nitrile group forms critical hydrogen bonds with kinase residues .

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